

Application Note: Quantification of L-Hexanoylcarnitine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *L-Hexanoylcarnitine*

Cat. No.: *B1230659*

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Abstract

This application note describes a robust and sensitive method for the quantification of **L-Hexanoylcarnitine** in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (**L-Hexanoylcarnitine**-d3) for accurate quantification. Chromatographic separation is achieved on a reversed-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for use in clinical research, drug development, and metabolomics studies where precise measurement of medium-chain acylcarnitines is required.

Introduction

L-Hexanoylcarnitine is a medium-chain acylcarnitine that serves as an important biomarker in the diagnosis and monitoring of inherited metabolic disorders, particularly medium-chain acyl-CoA dehydrogenase deficiency (MCADD). Acylcarnitines are essential for the transport of fatty acids into the mitochondria for β -oxidation[1][2]. The accurate quantification of specific acylcarnitines like **L-Hexanoylcarnitine** in plasma is crucial for understanding fatty acid metabolism and identifying metabolic dysregulation. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput[3][4].

This document provides a detailed protocol for the reliable quantification of **L-Hexanoylcarnitine** in plasma.

Experimental Protocols

Materials and Reagents

- Analytes and Internal Standard:
 - **L-Hexanoylcarnitine** hydrochloride (Sigma-Aldrich or equivalent)
 - **L-Hexanoylcarnitine**-d3 hydrochloride (Cayman Chemical or equivalent)[1][5]
- Solvents and Chemicals:
 - Acetonitrile (LC-MS grade)
 - Methanol (LC-MS grade)
 - Water (LC-MS grade)
 - Formic acid (LC-MS grade)
 - Ammonium acetate (LC-MS grade)
- Plasma:
 - Human plasma (K2-EDTA)

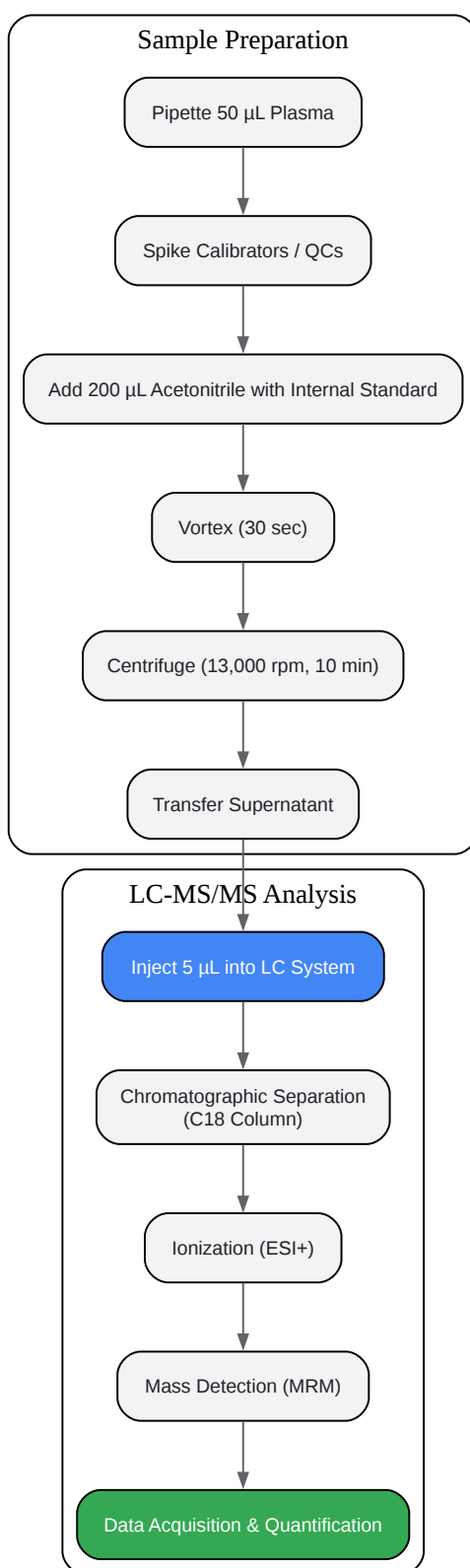
Preparation of Stock and Working Solutions

- **L-Hexanoylcarnitine** Stock Solution (1 mg/mL): Accurately weigh and dissolve **L-Hexanoylcarnitine** in methanol.
- **L-Hexanoylcarnitine**-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve **L-Hexanoylcarnitine**-d3 in methanol.
- Working Solutions: Prepare serial dilutions of the **L-Hexanoylcarnitine** stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

- IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation

- Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown plasma samples.
- Pipette 50 μ L of plasma into the appropriate tubes. For the calibration curve, use analyte-stripped or charcoal-stripped plasma.
- Spike 10 μ L of the respective **L-Hexanoylcarnitine** working solution into the calibration and QC tubes. Add 10 μ L of 50:50 acetonitrile/water to blanks and unknown samples.
- Add 200 μ L of the IS working solution (100 ng/mL in acetonitrile) to all tubes except the blank (add 200 μ L of acetonitrile without IS to the blank). This step serves to precipitate plasma proteins.^{[6][7]}
- Vortex all tubes for 30 seconds.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a 96-well plate or autosampler vials.
- Inject an aliquot (5-10 μ L) into the LC-MS/MS system.



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Caption: Experimental workflow from plasma sample preparation to LC-MS/MS data analysis.

LC-MS/MS Method

- Liquid Chromatography (LC) System:
 - Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% Formic acid in water with 2 mM ammonium acetate.[\[1\]](#)[\[7\]](#)
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.[\[1\]](#)
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40°C.
- Mass Spectrometry (MS) System:
 - Ionization: Electrospray Ionization (ESI), Positive Mode.[\[1\]](#)
 - Source Temperature: 500°C.
 - Ion Spray Voltage: 5500 V.[\[1\]](#)
 - Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: LC Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Flow Rate (mL/min)
0.0	95	5	0.4
0.5	95	5	0.4
2.5	10	90	0.4
3.5	10	90	0.4
3.6	95	5	0.4
5.0	95	5	0.4

Table 2: MS/MS MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
L-Hexanoylcarnitine	246.2	85.1	100	25
L-Hexanoylcarnitine-d3 (IS)	249.2	85.1	100	25

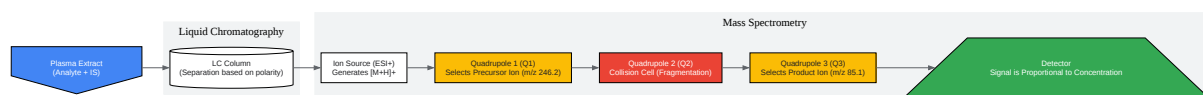
Note: The precursor ion for **L-Hexanoylcarnitine** corresponds to its [M+H]⁺ adduct. The characteristic product ion at m/z 85 results from the neutral loss of the hexanoyl group and fragmentation of the carnitine backbone.

Table 3: Method Validation Summary (Representative Data)

Parameter	Result
Linearity Range	1 - 1000 ng/mL [6]
Correlation Coefficient (r ²)	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL [6]
Precision (CV%)	< 15% (Intra- and Inter-day)
Accuracy (% Bias)	Within ±15% (85-115%)
Matrix Effect	Minimal and compensated by IS
Recovery	> 85%

Principle of LC-MS/MS Quantification

The LC-MS/MS method relies on the unique properties of both the analyte and the mass spectrometer for selective and sensitive quantification.



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Caption: Logical flow of the LC-MS/MS system for targeted quantification.

- **Chromatographic Separation:** The plasma extract is injected into the HPLC system. The C18 column separates **L-Hexanoylcarnitine** from other endogenous plasma components based on its physicochemical properties.
- **Ionization:** As the analyte elutes from the column, it enters the electrospray ionization (ESI) source. Here, it is desolvated and ionized, primarily forming the protonated molecule $[M+H]^+$.
- **Precursor Ion Selection (Q1):** The first quadrupole (Q1) acts as a mass filter, allowing only ions with the specific mass-to-charge ratio (m/z) of the **L-Hexanoylcarnitine** precursor ion (246.2 m/z) to pass through.
- **Fragmentation (Q2):** The selected precursor ions are accelerated into the second quadrupole (Q2), which functions as a collision cell. An inert gas (like argon or nitrogen) is introduced, causing the ions to fragment through collision-induced dissociation (CID).
- **Product Ion Selection (Q3):** The third quadrupole (Q3) filters the resulting fragments, allowing only a specific, stable product ion (85.1 m/z) to reach the detector.
- **Detection:** The intensity of the product ion signal is measured by the detector. By comparing the peak area of the analyte to that of the known concentration of the internal standard, a precise and accurate concentration of **L-Hexanoylcarnitine** in the original plasma sample is determined.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the quantification of **L-Hexanoylcarnitine** in human plasma. The simple protein precipitation sample preparation protocol and the use of a stable isotope-labeled internal standard ensure high throughput and accurate results, making this method highly suitable for researchers, scientists, and professionals in drug development and clinical diagnostics.

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